Tolyporphin J

Description

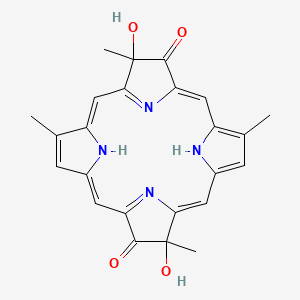

Structure

3D Structure

Properties

CAS No. |

213546-89-5 |

|---|---|

Molecular Formula |

C24H22N4O4 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

3,13-dihydroxy-3,7,13,18-tetramethyl-22,24-dihydroporphyrin-2,12-dione |

InChI |

InChI=1S/C24H22N4O4/c1-11-6-14-8-19-23(3,31)21(29)17(27-19)7-13-5-12(2)16(25-13)10-20-24(4,32)22(30)18(28-20)9-15(11)26-14/h5-10,25-26,31-32H,1-4H3 |

InChI Key |

KDTTYUOOJRPMSG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=NC(=CC4=CC(=C(N4)C=C5C(=O)C(C(=N5)C=C1N2)(C)O)C)C(C3=O)(C)O |

Canonical SMILES |

CC1=CC2=CC3=NC(=CC4=CC(=C(N4)C=C5C(=O)C(C(=N5)C=C1N2)(C)O)C)C(C3=O)(C)O |

Synonyms |

tolyporphin J |

Origin of Product |

United States |

Detailed Research Findings on Tolyporphin J

Isolation and Structural Elucidation

This compound was first isolated from the terrestrial cyanobacterium Tolypothrix nodosa (strain HT-58-2), which was originally collected from a soil sample at Nan Madol, Pohnpei mdpi.comasm.orgosti.govacs.orgacs.orgnih.gov. The isolation process involved extraction of the freeze-dried cyanophyte with a dichloromethane (B109758)/2-propanol mixture, followed by chromatographic purification, including reversed-phase and normal-phase chromatography acs.org. This compound was obtained in a yield of 0.0016% from this process acs.org.

Structural identification was achieved through comprehensive spectroscopic analyses, primarily utilizing one- and two-dimensional NMR techniques, as well as high-resolution mass spectrometry (HRESIMS) acs.orgnih.gov. The molecular formula for this compound was determined to be C₃₀H₃₂N₄O₄ acs.org. Notably, the ¹H NMR spectrum of this compound in CDCl₃ displayed unusual shifts, with protons directly attached to nitrogen resonating at approximately -5 ppm, differing from the typical -3 ppm observed in other tolyporphins. Other protons also resonated at a slightly higher field compared to Tolyporphins A-I acs.org. These spectroscopic findings confirmed its unique structure within the tolyporphin family.

Comparative Biological Activity

Research has compared the efficacy of this compound and K with that of Tolyporphin A in assays related to cell sensitization and drug accumulation, specifically in the context of multidrug resistance (MDR) reversal acs.orgnih.gov. These assays typically involve measuring the accumulation of radiolabeled drugs, such as [³H]-vinblastine, in drug-resistant cell lines mdpi.comacs.org.

In these studies, this compound demonstrated a notable, albeit reduced, ability to reverse MDR compared to Tolyporphin A. It was found to be approximately twofold less potent than Tolyporphin A in enhancing the accumulation of [³H]-vinblastine by MCF-7/ADR cells mdpi.com. Tolyporphin K, on the other hand, exhibited only modest increases in [³H]-vinblastine accumulation mdpi.com. These findings highlight this compound as an active compound in reversing MDR, though its potency is less than that of Tolyporphin A.

Table 1: Isolation and Comparative Activity of Tolyporphins J and K

| Compound | Source Organism | Isolation Yield (%) | Identification Methods | Comparative Activity (vs. Tolyporphin A) |

| This compound | Tolypothrix nodosa (HT-58-2) | 0.0016 | NMR, Mass Spectrometry | ~2x less potent in increasing [³H]-vinblastine accumulation mdpi.comacs.orgnih.gov |

| Tolypothrix K | Tolypothrix nodosa (HT-58-2) | 0.0011 | NMR, Mass Spectrometry | Modest increases in [³H]-vinblastine accumulation mdpi.comacs.orgnih.gov |

| Tolypothrix A | Tolypothrix nodosa (HT-58-2) | N/A | N/A | Baseline for comparison |

Biosynthetic Pathways and Genetic Basis of Tolyporphin J

Proposed Biosynthetic Origin from Uroporphyrinogen III

The biosynthesis of the tolyporphin family, including Tolyporphin J, is understood to commence from the universal tetrapyrrole precursor, uroporphyrinogen III. mdpi.comresearchgate.net This molecule serves as a critical branch-point in the biosynthesis of essential macrocycles such as heme, chlorophyll (B73375), and vitamin B12. mdpi.comnih.gov The pathway to tolyporphins diverges from these canonical routes, involving a unique set of enzymatic transformations to construct the distinctive tolyporphin scaffold. mdpi.com The conserved pattern of substituents around the macrocycle in all known tolyporphins strongly supports their derivation from uroporphyrinogen III. mdpi.comnih.govrsc.org

Identification and Analysis of Putative Tolyporphin Biosynthetic Gene Clusters (BGCs)

The genetic instructions for tolyporphin biosynthesis are consolidated within a specific biosynthetic gene cluster (BGC). A putative tol BGC was first identified in the genome of the filamentous cyanobacterium HT-58-2. nih.govresearchgate.net This gene cluster, termed BGC-1, contains both tetrapyrrole-related (hem) genes and other unique genes (tol) predicted to be involved in constructing the tolyporphin molecule. nih.govresearchgate.net Bioinformatic analysis of this BGC has been instrumental in predicting the enzymatic steps required for tolyporphin assembly. nih.gov The cluster includes genes encoding for enzymes like glycosyltransferases, P450 monooxygenases, and FAD-binding proteins, which are all suggestive of the complex modifications required to produce the final tolyporphin structures. nih.gov

Table 1: Key Gene Categories in the Putative Tolyporphin BGC-1

| Gene Category | Putative Function | Relevance to Tolyporphin Biosynthesis |

|---|---|---|

| hem genes | Core tetrapyrrole biosynthesis | Provides the foundational uroporphyrinogen III precursor. nih.gov |

| tol genes | Tolyporphin-specific modifications | Catalyzes unique reactions like C-C bond cleavage and glycosylation. nih.govacs.org |

| P450 monooxygenases | Oxidative modifications | Likely involved in hydroxylations and other oxidative steps. nih.gov |

| Glycosyltransferases | Sugar moiety attachment | Responsible for the characteristic C-glycosylation of tolyporphins. nih.gov |

| FAD-binding proteins | Redox reactions | Participate in various oxidative/reductive steps in the pathway. nih.gov |

Enzymatic Transformations in this compound Biosynthesis

The conversion of uroporphyrinogen III into the complex structure of this compound is a multi-step process catalyzed by a suite of specialized enzymes encoded by the tol BGC.

Recent studies have elucidated the roles of several key enzymes in the biosynthesis of the tolyporphin aglycon core. acs.org The pathway diverges from standard heme biosynthesis at the level of coproporphyrinogen III. Two distinct enzymes, HemF1 and HemF2, which are coproporphyrinogen III oxidase homologs, are involved in processing the four propionate (B1217596) side chains of the precursor. mdpi.comacs.org

HemF1 catalyzes the oxidative decarboxylation of two propionate side chains. acs.org

HemF2 subsequently acts on the remaining two propionate groups, leading to a tetravinyl intermediate. acs.org

Following this, a crucial and unusual enzymatic step is carried out by TolI . This iron-sulfur protein catalyzes repeated C–C bond cleavages, truncating all four vinyl groups from the macrocycle to generate the unsubstituted pyrrole (B145914) β-positions that are a hallmark of the tolyporphins. mdpi.comacs.org

A defining structural feature of this compound and many other tolyporphins is the presence of a C-glycoside, where a sugar moiety is directly attached to a carbon atom of the tetrapyrrole core. rsc.orgnsf.gov This is an uncommon modification in natural products. nsf.gov The tol BGC contains genes predicted to encode C-glycosyltransferases, the enzymes responsible for this specific modification. nih.gov These enzymes catalyze the formation of a carbon-carbon bond between the sugar donor and the aglycon acceptor, a reaction that contributes significantly to the structural diversity and stability of the tolyporphin family. nih.gov

Comparative Genomics for Identifying Novel this compound Producers

The identification of the tol BGC in the HT-58-2 cyanobacterium provides a powerful tool for genome mining and discovering new producers of tolyporphins. nih.gov By using the sequence of BGC-1 as a query in homology searches, researchers have successfully identified similar BGCs in the genomes of at least seven other filamentous cyanobacteria, including species of Nostoc, Brasilonema, and Oculatella. nih.govnih.gov This comparative genomics approach suggests that the capacity to produce tolyporphins is distributed among various filamentous cyanobacteria, although production has not yet been confirmed in these newly identified strains. nih.govresearchgate.net This strategy not only expands the potential sources for obtaining these unique compounds but also provides a basis for studying the evolutionary history of their biosynthetic pathways. nih.gov

Chemical Synthesis and Derivatization Strategies for Tolyporphin J

Challenges and Advances in the Total Synthesis of Tolyporphin Macrocycles

The total synthesis of tolyporphin macrocycles, particularly Tolyporphin A, has been a significant undertaking in organic chemistry. The Kishi group, beginning in the early 1990s, pursued the chemical synthesis of Tolyporphin A, culminating in reports of an "elegant yet very lengthy" synthesis mdpi.commdpi.com. This work not only confirmed the proposed structure but also involved a revision, establishing the correct positioning of C-glycoside groups on the α-face of the macrocycle mdpi.com. The synthesis of the core skeleton, lacking glycosides but featuring the characteristic gem-dimethyl groups, was a key milestone mdpi.com.

The broader field of bacteriochlorin (B1244331) synthesis, to which tolyporphins belong, faces inherent challenges. These include the macrocycle's susceptibility to adventitious dehydrogenation, which can lead to the formation of chlorins and porphyrins, and the difficulty in selectively modifying β-pyrrole positions for fine-tuning spectral properties mdpi.com. Furthermore, achieving regioselective installation of substituents, a common issue in porphyrin chemistry, adds complexity rsc.org. Accessing tolyporphins synthetically is generally considered difficult, underscoring the complexity of their molecular architecture nih.gov. Advances in de novo synthesis of stable bacteriochlorins, often incorporating stabilizing gem-dimethyl groups, have been made, but limitations such as low yields and the need for specific reagents like Grignard reagents for aryl installation persist mdpi.comresearchgate.net.

Table 1: Key Synthetic Achievements in Tolyporphin Chemistry

| Achievement | Description | Key Researchers/Group | Year(s) (approx.) | Reference(s) |

| Total Synthesis of Tolyporphin A Core Skeleton | Synthesis of the macrocycle core without glycosides, featuring gem-dimethyl groups | Minehan & Kishi | 1997-1999 | mdpi.com |

| Total Synthesis of Tolyporphin A O,O-Diacetate | Confirmation of proposed structure through total synthesis | Kishi Group | 1999 | osti.govuq.edu.aursc.orgscilit.comphotochemcad.com |

| Synthesis of Tolyporphin A Analogues (e.g., Tetrol) | Hydrolysis of Tolyporphin A to yield the corresponding tetrol (Tolyporphin D) | Various | Not specified | mdpi.com |

| Synthesis of Tolyporphin A Dibutanoate | Derivatization of Tolyporphin A with butanoic anhydride (B1165640) | Various | Not specified | mdpi.com |

| Synthesis of A-B-C-Tricycle Fragment | Preparation of a fragment for a structural model of Tolyporphin | Hu, Zhou, Liu, Chao | Not specified | worldscientific.com |

Semisynthesis and Derivatization of Tolyporphin J Analogues

While direct semisynthesis or extensive derivatization of this compound itself is not extensively detailed in the provided literature, the successful derivatization of Tolyporphin A offers a precedent for modifying the tolyporphin scaffold. Tolyporphin A, for instance, can be hydrolyzed to its corresponding tetrol, which is equivalent to Tolyporphin D mdpi.com. Furthermore, Tolyporphin A has been converted to its dibutanoate derivative by treatment with butanoic anhydride mdpi.com.

The isolation of a diverse array of natural tolyporphin analogues, including Tolyporphins B through R, highlights the structural variability within this family mdpi.comnih.gov. These naturally occurring compounds, which include dioxobacteriochlorins, oxochlorins, and even a porphyrin, possess variations in their substituents, such as C-glycosides, hydroxyl groups, or oxo functionalities mdpi.comnih.gov. This inherent structural diversity suggests potential avenues for synthetic exploration and derivatization, aiming to mimic or modify these natural variations. However, the limited availability of specific analogues like this compound can constrain the scope of direct semisynthetic studies.

Table 2: Structural Classification of Identified Tolyporphins

| Tolyporphin | Chromophore Type | Key Structural Features (General) | Reference(s) |

| A | Dioxobacteriochlorin | C-glycosides, gem-dialkyl groups, oxo groups at C-7, C-17 | mdpi.comnih.govnih.gov |

| J | Dioxobacteriochlorin | Similar to A, with variations in substituents | mdpi.comacs.org |

| K | Oxochlorin | Contains one reduced ring, oxo groups | mdpi.comacs.org |

| P | Porphyrin | Fully oxidized tetrapyrrole | nih.gov |

| Q, R | Oxochlorin | Contains one reduced ring, oxo groups | nih.gov |

| B-I, L-O | Dioxobacteriochlorin | Varied substituents, including C-glycosides | mdpi.comnih.gov |

| N-R | Varied | Further analogues identified | mdpi.com |

Synthetic Approaches for Elucidating Structure-Activity Relationships

Elucidating the structure-activity relationships (SAR) of tolyporphins involves comparing the biological activities of different analogues and understanding how structural modifications impact function. Initial SAR insights are often derived from comparing the activities of naturally isolated compounds. For instance, studies have compared the potency of this compound and Tolyporphin A in assays related to multidrug resistance reversal. These studies revealed that this compound was approximately twofold less potent than Tolyporphin A in increasing the accumulation of [3H]-vinblastine by MCF-7/ADR cells mdpi.comacs.org.

Synthetic approaches play a crucial role in systematically probing SAR. While direct synthetic modification of this compound might be limited by its availability, the successful synthesis of Tolyporphin A derivatives, such as the O,O-diacetate, provides a foundation for understanding how specific functional groups influence activity mdpi.comuq.edu.auphotochemcad.com. Furthermore, the development of synthetic bacteriochlorins with tailored substituents allows researchers to explore structure-activity relationships in a controlled manner mdpi.comresearchgate.netresearchgate.netrsc.org. By synthesizing analogues with systematic variations in their macrocyclic framework or peripheral substituents, scientists can identify key structural motifs responsible for biological activity, such as MDR reversal. This approach is vital for designing novel compounds with improved or targeted pharmacological properties.

Table 3: Comparative Potency of Tolyporphins in MDR Reversal

| Tolyporphin | Relative Potency (vs. Tolyporphin A) | Assay Context | Reference(s) |

| Tolyporphin A | 1 (Reference) | MDR reversal (increasing [3H]-vinblastine accumulation) | mdpi.comacs.org |

| This compound | ~0.5 (Twofold less potent) | MDR reversal (increasing [3H]-vinblastine accumulation) | mdpi.comacs.org |

Compound List:

Tolyporphin A

Tolyporphin B

Tolyporphin C

Tolyporphin D

Tolyporphin E

Tolyporphin F

Tolyporphin G

Tolyporphin H

Tolyporphin I

this compound

Tolyporphin K

Tolyporphin L

Tolyporphin M

Tolyporphin N

Tolyporphin O

Tolyporphin P

Tolyporphin Q

Tolyporphin R

Mechanistic Investigations of Tolyporphin J Biological Activities

Interaction of Tolyporphin J with Efflux Pumps

The interaction of this compound with efflux pumps, particularly P-glycoprotein, is central to its MDR-reversing activity. Studies on the tolyporphin family have elucidated several key aspects of this interaction. Tolyporphins have been shown to directly bind to P-glycoprotein. rsc.org This binding is competitive in nature, as evidenced by the ability of tolyporphins to reduce the binding of other P-gp substrates, such as [³H]-vinblastine, to cell membranes overexpressing the transporter. rsc.org

Furthermore, tolyporphins can block the photoaffinity labeling of P-glycoprotein by [³H]-azidopine, a photoactive analogue of dihydropyridine (B1217469) that specifically labels the drug-binding site of P-gp. rsc.org This indicates that tolyporphins interact with the drug-binding domain of P-glycoprotein, thereby inhibiting the transport of cytotoxic agents. The consequence of this interaction is a significant reduction in the efflux of these drugs from the cancer cells, leading to their increased intracellular accumulation and restored therapeutic effect. rsc.org

The key interactions of the tolyporphin family with P-glycoprotein are summarized below:

Direct Binding: Tolyporphins bind to P-glycoprotein, as demonstrated in membrane binding assays. rsc.org

Inhibition of Substrate Binding: They reduce the binding of other cytotoxic drugs to P-glycoprotein. rsc.org

Inhibition of Photoaffinity Labeling: Tolyporphins block the labeling of P-gp by photoaffinity labels like [³H]-azidopine, suggesting interaction at the drug-binding site. rsc.org

Reduction of Drug Efflux: The primary functional outcome is the inhibition of the pump's activity, leading to decreased drug extrusion from the cell. rsc.org

Photobiological Mechanisms of Action (Referencing relevant Tolyporphin family studies, e.g., singlet oxygen generation, subcellular localization)

Beyond their role as chemosensitizers, the tolyporphin family of compounds exhibits significant photobiological activity, functioning as potent photosensitizers for photodynamic therapy (PDT). frontiersin.orgresearchgate.net This therapeutic modality involves the administration of a photosensitizer, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cell death. nih.gov

The photodynamic activity of tolyporphins is primarily mediated through a Type II photochemical reaction, which involves the generation of singlet oxygen (¹O₂). rsc.org Upon light absorption, the tolyporphin molecule transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly cytotoxic singlet oxygen. rsc.orgresearchgate.net Studies on Tolyporphin A have shown that it possesses a high quantum yield for triplet state formation and that the subsequent reaction with oxygen to produce singlet oxygen is highly efficient. researchgate.net The singlet oxygen-mediated photodynamic action of tolyporphins can lead to the inactivation of critical cellular components, such as enzymes and membranes, ultimately causing cell death. frontiersin.org

The efficacy of a photosensitizer in PDT is also critically dependent on its subcellular localization. nih.govnih.gov While specific studies on the subcellular distribution of this compound are not extensively documented, the localization of porphyrin-like photosensitizers is generally governed by their physicochemical properties, such as hydrophobicity and charge. nih.govnih.gov Hydrophobic photosensitizers tend to accumulate in lipid-rich environments like the mitochondria and endoplasmic reticulum, whereas more hydrophilic or cationic compounds may localize in lysosomes or the plasma membrane. nih.govnih.gov The targeted destruction of these organelles by localized ROS generation can trigger different cell death pathways, such as apoptosis or necrosis, thereby enhancing the therapeutic outcome of PDT. rsc.orgresearchgate.net

Advanced Analytical Methodologies in Tolyporphin J Research

Isolation and Purification Techniques for Tolyporphin J

The successful study of this compound hinges on its effective separation from a complex mixture of at least 17 other tolyporphin analogues (A-I, K-R) and the highly abundant chlorophyll (B73375) a. rsc.orgnih.gov The isolation process is a multi-step procedure involving initial extraction from the biomass followed by extensive chromatographic fractionation. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purifying this compound to a level sufficient for spectroscopic analysis. nih.govnih.gov Given the complexity of the cyanobacterial extract, a single chromatographic method is inadequate. Researchers employ a sequential approach utilizing both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) techniques. nih.gov

Initial fractionation of the crude extract is often performed using reversed-phase columns, such as C8 or C18. nih.govosti.gov This step separates the tolyporphins from the more polar and non-polar impurities. Fractions identified as containing tolyporphins, often guided by their distinct deep purple coloration and characteristic absorption spectra, are then subjected to further purification. nih.gov For this compound, subsequent purification steps may involve different column selectivities or solvent systems. While some tolyporphins require an additional normal-phase HPLC step for final purification, this compound has been successfully isolated without this subsequent step in some instances. osti.gov

Table 1: Exemplary HPLC Conditions for Tolyporphin Separation

| Parameter | Reversed-Phase HPLC |

|---|---|

| Column | Phenomenex Luna 5µ C18 (2) 100 Å semi-prep (250 x 10 mm) |

| Mobile Phase | A: H₂O (0.1% formic acid); B: MeOH (0.1% formic acid) |

| Detection | Absorption Spectroscopy |

This table is based on methodologies described for the separation of various tolyporphins, including Tolyporphin K, which undergoes a similar isolation protocol. osti.gov

The first step in isolating this compound is the extraction from the cyanobacterial biomass, which is typically harvested from large-scale cultures (e.g., 20 L carboys) and lyophilized (freeze-dried). nih.govnih.gov A common and effective method for extraction involves the use of a solvent mixture of dichloromethane (B109758) (CH₂Cl₂) and 2-propanol, often in a 1:1 ratio. nih.gov

Following the initial solvent extraction, the crude residue undergoes a partitioning process to separate compounds based on their polarity. nih.gov A modified Kupchan partition is frequently employed, which fractionates the crude extract into hexane-soluble, dichloromethane-soluble, and aqueous methanol-soluble fractions. nih.gov The majority of the tolyporphins, including this compound, are typically found in the dichloromethane and hexane-soluble extracts. nih.gov These fractions are then concentrated and prepared for chromatographic separation. nih.gov

Quantitative Analysis of this compound in Complex Mixtures

Quantifying this compound and other tolyporphins in crude or partially purified extracts presents significant analytical challenges. nih.govresearchgate.net The primary difficulty arises from the substantial spectral overlap between the various tolyporphin analogues and the dominant photosynthetic pigment, chlorophyll a. nih.govresearchgate.net Both classes of compounds exhibit strong absorption in similar regions of the visible spectrum. nih.gov

To overcome this, methods combining HPLC separation with absorption detection have been developed. nih.gov This approach allows for the physical separation of tolyporphins from chlorophyll a before detection, enabling more accurate quantitation. The use of an internal standard is also crucial in these HPLC-based methods to ensure precision. nih.govresearchgate.net

A more advanced and highly sensitive technique employed for the characterization of tolyporphin distribution is Liquid Chromatography-Mass Spectrometry with dynamic Multiple Reaction Monitoring (LC-MS-dMRM). rsc.org This method provides enhanced selectivity and sensitivity, allowing for the quantification of individual tolyporphins even when they are present in low concentrations or co-elute with other compounds. rsc.org The analysis is often performed using semisynthetic standards to ensure accuracy. rsc.org Research has shown that the production and distribution of tolyporphins can be significantly influenced by the growth media conditions. rsc.org

Advanced Spectroscopic and Spectrometric Techniques for Characterization

Once isolated, the structural elucidation of this compound relies on a combination of advanced spectroscopic and spectrometric techniques.

Absorption Spectroscopy: UV-Visible absorption spectroscopy is the initial and one of the most informative methods for identifying the tolyporphin chromophore. nih.govnih.gov Tolyporphins A–J and L–O are dioxobacteriochlorins, which gives them a characteristic absorption spectrum. nih.gov This includes an intense, split Soret (or B) band in the near-ultraviolet region around 397-406 nm and a distinct Qy band in the far-red region at approximately 676-678 nm. nih.govnih.gov These spectral hallmarks are instrumental in guiding the isolation process. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the exact mass and, consequently, the molecular formula of this compound. nih.gov This technique provides crucial information for identifying new analogues and confirming the structures of known ones. For instance, this compound has a calculated exact mass of 430.1641. nih.gov Mass spectrometry also helps to differentiate between isomers, a common feature in the tolyporphin family. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS and absorption spectroscopy provide foundational data, one-dimensional (¹H) and two-dimensional NMR spectroscopy are required for the complete and unambiguous structural elucidation of the complex tolyporphin molecules. Proton (¹H) NMR analysis, for example, can identify characteristic N-H resonances between -2 and -3 ppm, which are indicative of the porphinoid core. nih.gov These techniques map the connectivity of atoms within the molecule, confirming the core structure and the nature and position of peripheral substituents. osti.gov

Table 2: Key Spectroscopic and Spectrometric Data for this compound

| Technique | Key Finding | Value |

|---|---|---|

| Mass Spectrometry | Calculated Exact Mass | 430.1641 |

| Absorption Spectroscopy | Qy Band Maximum | ~676-678 nm |

| Absorption Spectroscopy | Soret (B) Band | ~400 nm |

| ¹H NMR Spectroscopy | N-H Resonances | ~ -2 to -3 ppm |

Data compiled from research on the tolyporphin family. nih.govnih.gov

Future Research Trajectories for Tolyporphin J

Elucidating the Complete Biosynthetic Pathway

The biosynthesis of tolyporphins, including Tolyporphin J, is not fully understood and is considered to follow novel pathways distinct from canonical tetrapyrrole biosynthesis rsc.orgrsc.orgnih.govresearchgate.netasm.org. Current research has identified a putative biosynthetic gene cluster (BGC-1) in the genome of the producing organism, which contains genes associated with tetrapyrrole synthesis alongside unique genes, suggesting the involvement of novel enzymes nih.govresearchgate.netasm.orgnih.govosti.govnih.gov. It is hypothesized that the pathway originates from uroporphyrinogen III, undergoing complex modifications such as side-chain truncation, oxidation, and C-glycosylation rsc.orgresearchgate.netasm.org.

Future research should focus on:

Gene Function Characterization: Systematically characterizing the genes within the putative tolyporphin biosynthetic gene cluster through techniques like gene knockout, overexpression, and heterologous expression. This will help identify specific enzymes responsible for key transformations, such as the installation of oxo groups, C-glycosylation, and the unusual truncation of β-pyrrole substituents.

Enzyme Discovery and Mechanistic Studies: Isolating and purifying key enzymes predicted from the gene cluster to elucidate their precise biochemical mechanisms, substrate specificities, and cofactor requirements. Understanding these enzymatic steps is vital for mapping the entire pathway.

Isotopic Labeling Experiments: Employing stable isotope labeling (e.g., ¹³C, ¹⁵N) in the producing cyanobacterium or in heterologous systems to trace the metabolic flow from known precursors to this compound. This will help confirm proposed intermediates and validate the proposed biosynthetic route.

Comparative Genomics: Expanding the search for similar gene clusters in other cyanobacterial genomes to identify additional producers and gain insights into the evolutionary origins and diversification of tolyporphin biosynthesis.

Exploring Functional Roles in the Producing Cyanobacterium

While this compound and related compounds have demonstrated bioactivity in mammalian cell-based assays, particularly in reversing multidrug resistance acs.orguq.edu.auacs.org, their physiological role within the producing cyanobacterium remains largely unknown. Understanding the native function is critical for a holistic appreciation of these molecules and may provide clues for their biotechnological applications.

Future research directions include:

Cellular Localization Studies: Investigating the subcellular localization of this compound within the cyanobacterial cells using advanced microscopy techniques (e.g., fluorescence microscopy, immunogold labeling) to determine if it is associated with specific organelles or cellular compartments.

Gene Deletion/Mutation Studies: Examining the phenotypic consequences of deleting genes hypothesized to be involved in this compound biosynthesis. Phenotypic changes in growth, photosynthesis, stress response, or interaction with the associated microbial community could reveal the compound's native function.

Interaction Studies: Exploring potential interactions of this compound with other cellular components, such as membranes, proteins, or other secondary metabolites produced by the cyanobacterium or its associated microbial partners.

Environmental Correlation Studies: Investigating whether the production or accumulation of this compound correlates with specific environmental conditions or developmental stages of the cyanobacterium, which might suggest a role in adaptation or defense.

Development of Chemoenzymatic Synthesis Methodologies

The total chemical synthesis of complex natural products like Tolyporphin A has been achieved, demonstrating the feasibility of constructing the core macrocycle mdpi.comacs.orgresearchgate.net. However, the intricate structures of tolyporphins, including this compound with its specific glycosylation and oxo-substitution patterns, present significant synthetic challenges. Chemoenzymatic approaches, which combine the precision of enzymes with the versatility of chemical synthesis, offer a promising avenue for more efficient and stereoselective production.

Future research should focus on:

Enzyme-Mediated Glycosylation: Identifying and characterizing the glycosyltransferase enzymes responsible for attaching the C-glycoside moieties in tolyporphin biosynthesis. These enzymes could be employed in vitro to regioselectively and stereoselectively glycosylate synthetic precursors or intermediates.

Enzyme-Catalyzed Oxidation/Reduction: Investigating enzymes that install the oxo groups or mediate the specific reduction patterns characteristic of dioxobacteriochlorins. Incorporating these enzymes into synthetic routes could bypass challenging chemical steps.

Integration of Biosynthetic Enzymes into Synthetic Pathways: Developing hybrid synthetic strategies that leverage purified biosynthetic enzymes for specific challenging transformations, coupled with efficient chemical steps for constructing the macrocyclic core and other modifications.

Development of Biosynthetic Pathway Mimics: Designing synthetic strategies that mimic the proposed enzymatic steps, using chemical reagents and catalysts that replicate the selectivity and efficiency of the natural biosynthetic machinery.

Structure-Activity Relationship Studies for Enhanced Bioactivity

This compound exhibits MDR reversal activity, though it is reported to be approximately twofold less potent than Tolyporphin A acs.org. Understanding how specific structural features of this compound contribute to its bioactivity is crucial for designing analogues with improved potency, selectivity, or pharmacokinetic properties.

Future research should involve:

Synthesis of this compound Analogues: Designing and synthesizing a library of this compound analogues with systematic modifications to key structural elements. This includes varying the nature and position of the geminal substituents (e.g., replacing hydroxyl/alkyl with other groups), altering the glycosyl moieties, modifying the oxo group positions, or changing the degree of macrocycle unsaturation.

Comparative Bioactivity Profiling: Evaluating the synthesized analogues in relevant bioassays, such as MDR reversal assays (e.g., using P-glycoprotein-overexpressing cell lines), to establish structure-activity relationships (SAR). This will help identify critical structural determinants for bioactivity.

Investigating Other Bioactivities: Exploring a broader range of potential bioactivities for this compound and its analogues, given that other tolyporphins have shown photosensitizing properties aacrjournals.org. This could involve screening against various cancer cell lines, antimicrobial assays, or other relevant biological targets.

Computational Modeling: Utilizing computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to predict the binding interactions of this compound and its analogues with target proteins (e.g., P-glycoprotein) and to guide the design of more potent compounds.

By pursuing these research trajectories, the scientific community can deepen its understanding of this compound and potentially harness its unique properties for novel therapeutic strategies and biochemical investigations.

Q & A

Q. How can researchers ethically integrate indigenous knowledge into this compound studies?

- Methodological Answer: Engage local communities via participatory research frameworks (e.g., prior informed consent, benefit-sharing agreements). Use ethnobotanical data to guide bioactivity assays while avoiding biopiracy. Publish findings in open-access formats with dual-language abstracts (e.g., English and local dialects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.